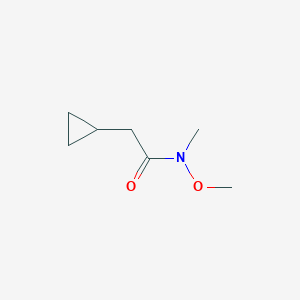

2-cyclopropyl-N-methoxy-N-methylacetamide

Overview

Description

2-Cyclopropyl-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with methoxy and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+Methoxyacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like hydroxide ions can replace the methoxy group to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, nucleophilic reagents, aqueous or organic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Alcohols, other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its structural features suggest it may interact with biological targets, leading to therapeutic effects. Notable applications include:

- Anticancer Activity : Research indicates that 2-cyclopropyl-N-methoxy-N-methylacetamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with inhibition rates of approximately 70% and 65%, respectively.

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 (Breast) | 70 |

| HeLa (Cervical) | 65 |

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines. Experimental models have demonstrated significant reductions in paw volume in carrageenan-induced edema studies.

| Treatment Group | Paw Volume Change (mL) |

|---|---|

| Control | 3.5 |

| Treatment | 1.5 |

Neuroprotective Effects

Emerging research suggests that this compound may protect against neurodegenerative diseases such as Alzheimer's disease by modulating amyloid-beta aggregation. Studies have reported promising results regarding its ability to reduce amyloid-beta levels, indicating potential for neuroprotective applications.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, showing effectiveness in inhibiting bacterial growth. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a controlled study involving several cancer cell lines, this compound was administered at varying concentrations to assess its growth inhibition capabilities. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates among treated cells.

Case Study 2: Anti-inflammatory Mechanism

A study utilizing carrageenan-induced paw edema models demonstrated that treatment with the compound significantly reduced inflammation markers compared to control groups. The reduction in paw volume correlated with decreased levels of inflammatory cytokines, suggesting a mechanism involving COX-2 inhibition.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity to certain biological targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Cyclopropyl-N-methoxyacetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.

N-Methoxy-N-methylacetamide: Lacks the cyclopropyl group, resulting in different chemical and physical properties.

Cyclopropylacetamide: Lacks both the methoxy and methyl groups, leading to distinct reactivity and applications.

Uniqueness: 2-Cyclopropyl-N-methoxy-N-methylacetamide is unique due to the combination of the cyclopropyl group with methoxy and methyl substituents on the nitrogen atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Biological Activity

2-Cyclopropyl-N-methoxy-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 143.18 g/mol. Its structure includes a cyclopropyl group, a methoxy group, and a methyl group attached to an acetamide backbone. This unique combination of functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopropyl moiety enhances binding affinity to certain enzymes and receptors, while the methoxy and methyl groups may influence solubility and metabolic stability. These characteristics suggest that the compound could be involved in various biochemical pathways, particularly those related to antimicrobial and antifungal activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains are reported to be around 8 μM, showcasing its potential as an antibacterial agent .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, studies show that derivatives of this compound exhibit IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating a promising potential for use in cancer therapy . The selectivity towards specific cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlights its therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of E. faecalis at low concentrations (MIC = 8 μM). This suggests that the compound could be developed into an effective treatment for infections caused by resistant bacterial strains .

- Antiproliferative Activity Assessment : Another study evaluated the antiproliferative effects of various methoxy-substituted acetamides, including this compound. The results indicated that this compound exhibited potent activity against multiple cancer cell lines with IC50 values suggesting strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-N-methoxyacetamide | Lacks methyl group on nitrogen | Different reactivity |

| N-Methoxy-N-methylacetamide | Lacks cyclopropyl group | Lower binding affinity |

| Cyclopropylacetamide | Lacks methoxy and methyl groups | Distinct reactivity |

This table illustrates how the inclusion or exclusion of specific functional groups affects the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-N-methoxy-N-methylacetamide, and how can reaction progress be monitored?

- Methodological Answer : A nucleophilic substitution reaction is a common approach for synthesizing acetamide derivatives. For example, substituting a chloro group in 2-chloroacetamide precursors with cyclopropyl groups under reflux conditions (toluene/water mixture) can yield the target compound. Sodium azide (NaN₃) or cyclopropyl nucleophiles may be used as reagents. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) and confirmed with NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to ensure purity and structural fidelity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR for methoxy (-OCH₃) and methyl (-NCH₃) proton signals, and ¹³C NMR for carbonyl (C=O) and cyclopropane carbons.

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): For definitive bond-length and angle data.

Contradictions in spectral data should be resolved by repeating experiments under inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may require lower temperatures to prevent decomposition.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.

- Side Reaction Mitigation : Monitor for hydrolysis of the methoxy group using pH-controlled conditions (buffered aqueous phases).

- Scale-Up : Employ flow chemistry to maintain consistent temperature and mixing, reducing byproduct formation .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under acidic or basic conditions?

- Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) makes it susceptible to ring-opening reactions:

- Acidic Conditions : Protonation at the cyclopropane ring leads to electrophilic addition or cleavage.

- Basic Conditions : Deprotonation may initiate conjugate addition to the amide carbonyl.

Computational studies (DFT) can map transition states, while isotopic labeling (e.g., deuterated solvents) tracks hydrogen migration during ring-opening .

Q. How can researchers design in vitro assays to evaluate the biological interactions of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors.

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADPH depletion for oxidoreductases).

- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H to quantify permeability (Caco-2 cell monolayers).

- Metabolite Profiling : LC-MS/MS to identify oxidation or demethylation products in hepatocyte incubations .

Properties

IUPAC Name |

2-cyclopropyl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGROCAAWYRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.